![molecular formula C15H9Cl2N3O5S B13808612 2-Chloro-5-[(2-chloro-5-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13808612.png)
2-Chloro-5-[(2-chloro-5-nitrobenzoyl)carbamothioylamino]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-5-[(2-chloro-5-nitrobenzoyl)carbamothioylamino]benzoic acid is a complex organic compound that features both chloro and nitro functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-[(2-chloro-5-nitrobenzoyl)carbamothioylamino]benzoic acid typically involves multiple steps. One common method starts with the preparation of 2-Chloro-5-nitrobenzoic acid, which is then subjected to a series of reactions to introduce the carbamothioylamino group. The reaction conditions often involve the use of microwave-assisted regioselective amination reactions with aliphatic and aromatic amines .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar routes as laboratory methods, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-5-[(2-chloro-5-nitrobenzoyl)carbamothioylamino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The chloro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The compound can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The conditions often involve controlled temperatures and the use of catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could introduce various functional groups in place of the chloro groups.
Wissenschaftliche Forschungsanwendungen
2-Chloro-5-[(2-chloro-5-nitrobenzoyl)carbamothioylamino]benzoic acid has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form luminescent coordination polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Wirkmechanismus
The mechanism of action of 2-Chloro-5-[(2-chloro-5-nitrobenzoyl)carbamothioylamino]benzoic acid involves its interaction with specific molecular targets. The nitro and chloro groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can inhibit certain enzymes involved in inflammatory processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-5-nitrobenzoic acid: A precursor in the synthesis of the target compound, known for its use in microwave-assisted regioselective amination reactions.
5-Chloro-2-nitrobenzoic acid: Another similar compound with applications in organic synthesis.
Uniqueness
2-Chloro-5-[(2-chloro-5-nitrobenzoyl)carbamothioylamino]benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to form luminescent coordination polymers and its potential biological activities make it a compound of significant interest in various research fields.
Eigenschaften
Molekularformel |
C15H9Cl2N3O5S |
|---|---|
Molekulargewicht |
414.2 g/mol |
IUPAC-Name |
2-chloro-5-[(2-chloro-5-nitrobenzoyl)carbamothioylamino]benzoic acid |
InChI |
InChI=1S/C15H9Cl2N3O5S/c16-11-4-2-8(20(24)25)6-9(11)13(21)19-15(26)18-7-1-3-12(17)10(5-7)14(22)23/h1-6H,(H,22,23)(H2,18,19,21,26) |
InChI-Schlüssel |
QJIZFRLSWTXSMB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1NC(=S)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)C(=O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![alpha-[(2,3,4,5-Tetrahydro-2-oxo-1H-1-benzazepin-3-yl)amino]benzenebutanoic acid ethyl ester](/img/structure/B13808529.png)
![2-[2-(hydroxymethyl)-2,3,3-trimethylcyclobutyl]-N,N-dimethylacetamide](/img/structure/B13808534.png)
![Bis[2-[bis-(2-hydroxyethyl)amino]ethyl]icosenylsuccinate](/img/structure/B13808545.png)
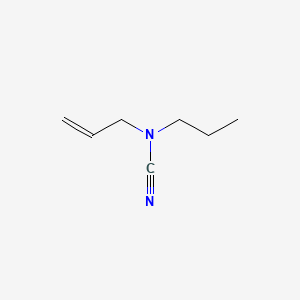
![2-[(2E)-2-[(2Z)-2-(3-ethyl-1,3-benzothiazol-2-ylidene)ethylidene]-3,4-dihydronaphthalen-1-ylidene]propanedinitrile](/img/structure/B13808551.png)
![[(2R,3R)-2,6-dihydroxy-6-methyl-2-[(2S,3R,9R,10R,13R,14S,17S)-2,3,14-trihydroxy-10,13-dimethyl-6-oxo-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]heptan-3-yl] acetate](/img/structure/B13808558.png)

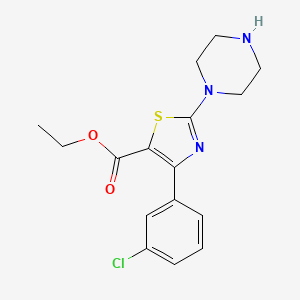
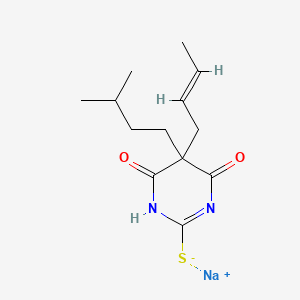

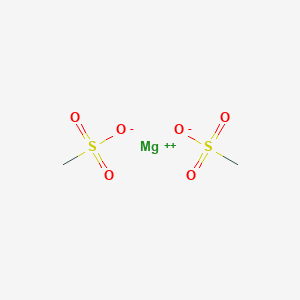
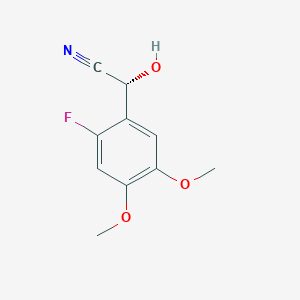
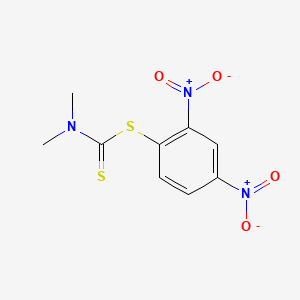
![2-[(2-Bromo-3,5-diiodobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13808635.png)
